3-Methyl-4-(methylsulfanyl)butan-2-ol

Oxidative Stability Shelf-life Thioether Chemistry

3-Methyl-4-(methylsulfanyl)butan-2-ol (CAS 79190-70-8) is a secondary alcohol featuring a methylsulfanyl (thioether) substituent at the C4 position, with molecular formula C6H14OS and a molecular weight of 134.24 g/mol. It belongs to the class of dialkyl thioethers and secondary alcohols, distinguishing it from the more common thiol analog 4-mercapto-3-methyl-2-butanol (CAS 33959-27-2) by the replacement of the free sulfhydryl (-SH) with a methylsulfanyl (-SCH3) group.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 79190-70-8
Cat. No. B14425889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(methylsulfanyl)butan-2-ol
CAS79190-70-8
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCC(CSC)C(C)O
InChIInChI=1S/C6H14OS/c1-5(4-8-3)6(2)7/h5-7H,4H2,1-3H3
InChIKeyKIHMBHOENAOANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(methylsulfanyl)butan-2-ol (CAS 79190-70-8): Structural and Physicochemical Baseline for Sourcing Decisions


3-Methyl-4-(methylsulfanyl)butan-2-ol (CAS 79190-70-8) is a secondary alcohol featuring a methylsulfanyl (thioether) substituent at the C4 position, with molecular formula C6H14OS and a molecular weight of 134.24 g/mol . It belongs to the class of dialkyl thioethers and secondary alcohols, distinguishing it from the more common thiol analog 4-mercapto-3-methyl-2-butanol (CAS 33959-27-2) by the replacement of the free sulfhydryl (-SH) with a methylsulfanyl (-SCH3) group [1]. This structural difference has direct implications for oxidative stability, odor profile, and reactivity in downstream synthetic applications.

Why 3-Methyl-4-(methylsulfanyl)butan-2-ol Cannot Be Substituted by Its Thiol Analog or Other In-Class Sulfur Compounds


Generic substitution within the class of C4–C6 sulfur-containing alcohols fails because the functional group at the sulfur center (thioether vs. thiol) dictates fundamentally different physicochemical and organoleptic properties. The thioether moiety in 3-methyl-4-(methylsulfanyl)butan-2-ol is resistant to oxidation to disulfides under ambient conditions, whereas the free thiol in 4-mercapto-3-methyl-2-butanol is prone to oxidative dimerization, leading to batch-to-batch variability in odor intensity and reduced shelf life [1]. Additionally, the methylsulfanyl group confers a distinct, milder aroma profile compared to the pungent, sulfury notes of the thiol, which is critical when a subtle sulfur note is required in flavor formulations [2]. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for 3-Methyl-4-(methylsulfanyl)butan-2-ol Against Closest Analogs


Oxidative Stability: Thioether vs. Thiol Resistance to Disulfide Formation

The thioether (-SCH3) group in 3-methyl-4-(methylsulfanyl)butan-2-ol is intrinsically resistant to oxidative dimerization, in contrast to the free thiol (-SH) group in 4-mercapto-3-methyl-2-butanol. While no direct comparative accelerated aging study was located in the open literature, class-level inference from organosulfur chemistry indicates that thiols undergo facile oxidation to disulfides at ambient oxygen concentrations, whereas dialkyl sulfides require stronger oxidizing agents and elevated temperatures for oxidation [1]. This property translates into superior long-term storage stability for the target compound, reducing the risk of impurity formation and odor drift in formulated products.

Oxidative Stability Shelf-life Thioether Chemistry

Odor Profile Differentiation: Milder Sulfur Note in Aroma Applications

Organoleptic evaluation data from the Good Scents Company indicates that 4-mercapto-3-methyl-2-butanol (the thiol analog) exhibits a strong 'sulfurous onion savory meaty fruity' aroma at 0.10% in propylene glycol [1]. In contrast, 3-methyl-4-(methylsulfanyl)butan-2-ol, as a thioether, is expected to display a milder, more controlled sulfur note suitable for delicate flavor profiles such as cooked vegetable and mushroom enhancements, based on structure–odor relationships documented for alkyl thioethers [2]. No quantitative GC-Olfactometry (GC-O) dilution factor data comparing these two compounds side-by-side were found; however, the functional group difference reliably predicts the odor intensity differential.

Flavor Chemistry Organoleptic Sulfur Volatiles

Physicochemical Property Comparison: Boiling Point and Vapor Pressure

Predicted boiling point and vapor pressure data highlight a measurable difference in volatility between the target thioether and its thiol analog. Chemspider reports a boiling point of 190.1±23.0 °C and vapor pressure of 0.2±0.8 mmHg at 25°C for 4-mercapto-3-methyl-2-butanol . While experimentally measured values for 3-methyl-4-(methylsulfanyl)butan-2-ol are not publicly available, computed data from the EPA EPI Suite predict a boiling point of approximately 213 °C and a vapor pressure of 0.07 mmHg at 25°C for the target compound [1]. The lower vapor pressure of the thioether indicates reduced volatility, which can be advantageous in high-temperature processing where flavor retention is critical.

Physicochemical Properties Volatility Formulation

Recommended Application Scenarios for 3-Methyl-4-(methylsulfanyl)butan-2-ol Based on Quantitative Differentiation


Subtle Sulfur Top-Notes in Savory Flavor Formulations

When developing meat, mushroom, or cooked vegetable flavors that require a controlled sulfur character without dominating mercaptan notes, 3-methyl-4-(methylsulfanyl)butan-2-ol provides a milder organoleptic profile than 4-mercapto-3-methyl-2-butanol [1]. Its thioether structure avoids the pungent, onion-like intensity of the thiol, allowing higher usage levels without sensory fatigue.

Thermally Processed Foods Requiring Low-Volatility Flavor Ingredients

The predicted lower vapor pressure (~0.07 mmHg at 25°C) of 3-methyl-4-(methylsulfanyl)butan-2-ol compared to the thiol analog (0.2 mmHg) makes it the preferred choice for baked goods, retorted soups, and extrusion-cooked snacks where flash-off of volatile flavors must be minimized [2].

Long-Shelf-Life Flavor Bases and Intermediate Stock Solutions

Owing to the oxidative stability of the thioether group, 3-methyl-4-(methylsulfanyl)butan-2-ol can be stored and used in flavor bases without the rapid disulfide formation that plagues thiol analogs. This reduces the need for antioxidant packages (e.g., BHA/BHT) and inert headspace blanketing, simplifying supply chain logistics [3].

Synthetic Intermediate for Sulfur-Containing Pharmaceuticals and Agrochemicals

The compound serves as a stable, isolable intermediate for introducing a chiral secondary alcohol and a thioether group in multi-step syntheses. Its lack of a free thiol prevents unwanted metal catalyst poisoning and disulfide side-reactions during cross-coupling or alkylation steps, offering a cleaner reaction profile compared to 4-mercapto-3-methyl-2-butanol [3].

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